molecular formula C18H14ClN3S B2884760 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226453-77-5

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2884760
CAS No.: 1226453-77-5
M. Wt: 339.84
InChI Key: YCTZFJNTACEETM-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1226453-77-5) is a heterocyclic compound featuring an imidazole core substituted with a 4-chlorophenyl group at position 1, a p-tolyl group at position 5, and a thioacetonitrile moiety at position 2. Its molecular formula is C₁₈H₁₄ClN₃S, with a molecular weight of 339.8 g/mol .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZFJNTACEETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic compound characterized by its complex structure, which includes an imidazole ring and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3SC_{19}H_{18}ClN_3S, with a molecular weight of approximately 353.88 g/mol. The presence of functional groups such as the thioether and imidazole ring contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values against various bacterial strains have been documented:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These results indicate that the compound may possess broad-spectrum antibacterial properties, although further studies are necessary to elucidate the specific mechanisms involved in its activity against these pathogens .

Anticancer Potential

The anticancer potential of imidazole derivatives has been widely studied, with findings suggesting that they can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC). For example, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of signaling pathways .

Case Study:
A study investigating the effects of imidazole derivatives on cancer cell lines found that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various cancer cell lines, indicating potent cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The imidazole ring can participate in hydrogen bonding with active sites on enzymes, leading to inhibition.
  • Receptor Interaction: The thioether group enhances binding affinity to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives may induce oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thioether derivatives. Below is a systematic comparison with structurally related compounds from diverse sources:

Structural Analogues and Substituent Effects

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound C₁₈H₁₄ClN₃S 4-ClPh, p-tolyl, S-CH₂-CN 339.8 Nitrile group for potential reactivity; lacks crystallographic data.
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C₂₁H₁₇ClN₄OS₂ 4-ClPh, p-tolyl, S-CH₂-CONH-thiazole 441.0 Acetamide-thiazole group enhances hydrogen bonding capacity.
5-Nitro-1H-imidazole derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) C₁₂H₁₁ClN₃O₂ Nitro group, chloromethylphenyl 280.7 Nitro group increases electrophilicity; used in TDAE-mediated syntheses.
Thiazolidin-4-one derivatives (e.g., 9c) Varies by substituent Triazole-thiazole, halogenated aryl ~450–500 Docking studies suggest α-glucosidase inhibition; planar conformations.
Imidazole-furan hybrids (e.g., 6a–6e) C₂₄H₂₂N₆OS Furan, diazenyl, p-tolyl ~450–470 High yields (82–86%); melting points 110–126°C.

Physical and Chemical Properties

  • Melting Points :
    • Target compound: Data unavailable.
    • Imidazole-furan hybrids (6a–6e): 110–126°C .
    • Thiazole-triazole derivatives (4–5): Crystalline solids with triclinic symmetry; planar molecular conformations .
  • Reactivity :
    • The nitrile group in the target compound may undergo hydrolysis to carboxylic acids or participate in click chemistry. In contrast, acetamide derivatives (e.g., CAS 1226429-38-4) exhibit hydrogen-bonding capacity, enhancing solubility and target binding .
    • Nitroimidazoles () are highly electrophilic, enabling nucleophilic aromatic substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Imidazole core formation : Condensation of 4-chlorophenyl and p-tolyl-substituted precursors under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Thioether linkage introduction : Reaction of the imidazole-thiol intermediate with chloroacetonitrile in the presence of a mild base (e.g., triethylamine) to form the thioether bond .

  • Optimization : Key parameters include temperature control (60–80°C), solvent choice (e.g., ethanol for solubility), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetonitrile group (δ ~3.8 ppm for the methylene bridge) .
  • IR Spectroscopy : Identify thioether (C-S stretch at ~650 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve the imidazole ring geometry and confirm substitution patterns using SHELXL for refinement .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The compound is stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, degrading the thioether and nitrile groups .
  • Thermal Stability : Decomposition occurs above 200°C, as shown by TGA-DSC analysis. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., crystallographic vs. computational models) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures (e.g., using Gaussian09). Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Electron Density Maps : Use SHELXL’s residual density analysis to identify disordered regions or hydrogen-bonding networks that computational models might miss .

Q. What strategies are effective for enhancing the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Functional Group Substitution : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate lipophilicity and target binding .
  • Heterocycle Fusion : Introduce a thiazole or furan ring to the imidazole core to enhance π-π stacking with biological targets (e.g., enzymes) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like BACE1 or COX-2 before synthesis .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

  • Methodological Answer :

  • Dose-Response Studies : Use IC50/EC50 curves to distinguish between therapeutic and cytotoxic concentrations. For example, antimicrobial activity at 10 µM vs. cytotoxicity at 50 µM .
  • Pathway Analysis : Employ RNA-seq or proteomics to identify off-target effects. A 2023 study linked thioether-containing imidazoles to unintended MAPK pathway activation .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • HPLC with PDA Detection : Use a C18 column (acetonitrile/water gradient) to separate byproducts with similar Rf values .
  • Countercurrent Chromatography : Effective for large-scale isolation, leveraging the compound’s partition coefficient in a biphasic solvent system .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Methodological Answer :

  • Experimental logP : Determine via shake-flask method (octanol/water). Reported logP = 3.2 for this compound .
  • Theoretical logP : Predict using ChemAxon or ACD/Labs. Deviations >0.5 units suggest inaccuracies in fragment contribution models, necessitating recalibration with homologous compounds .

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